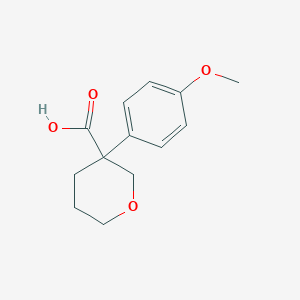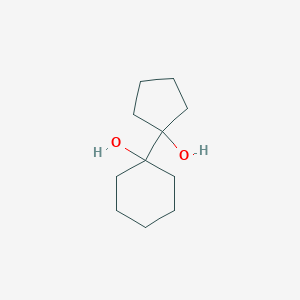![molecular formula C16H17BO2S B14006151 6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)
6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-1-hydroxy-6-[[4-(1-methylethyl)phenyl]thio]-2,1-benzoxaborole is a complex organic compound with a unique structure that includes a benzoxaborole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-6-[[4-(1-methylethyl)phenyl]thio]-2,1-benzoxaborole typically involves multiple steps, including the formation of the benzoxaborole core and the introduction of the thio and hydroxy groups. Common reagents used in these reactions include boronic acids, thiols, and various catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-1-hydroxy-6-[[4-(1-methylethyl)phenyl]thio]-2,1-benzoxaborole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
1,3-Dihydro-1-hydroxy-6-[[4-(1-methylethyl)phenyl]thio]-2,1-benzoxaborole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-1-hydroxy-6-[[4-(1-methylethyl)phenyl]thio]-2,1-benzoxaborole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-: Shares a similar benzoxaborole core but differs in the functional groups attached.
Flavanones: A class of compounds with a similar aromatic structure but different functional groups and biological activities.
Uniqueness
1,3-Dihydro-1-hydroxy-6-[[4-(1-methylethyl)phenyl]thio]-2,1-benzoxaborole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C16H17BO2S |
|---|---|
Poids moléculaire |
284.2 g/mol |
Nom IUPAC |
1-hydroxy-6-(4-propan-2-ylphenyl)sulfanyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C16H17BO2S/c1-11(2)12-3-6-14(7-4-12)20-15-8-5-13-10-19-17(18)16(13)9-15/h3-9,11,18H,10H2,1-2H3 |
Clé InChI |
LHGWACMTVCZSTG-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC(=C2)SC3=CC=C(C=C3)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


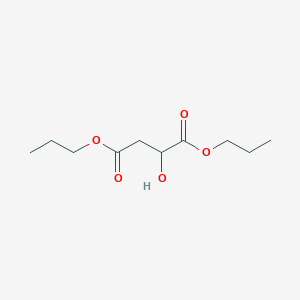
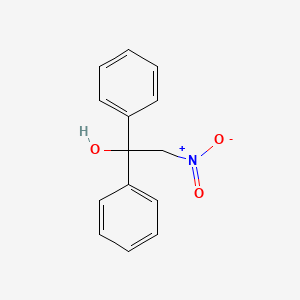



![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14006096.png)
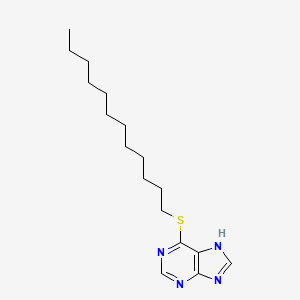
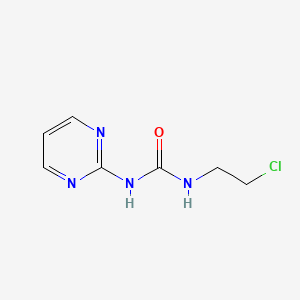

![3-[N-(2-cyanoethyl)-4-[[5-(2,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile](/img/structure/B14006123.png)
![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)
